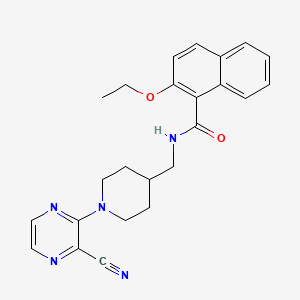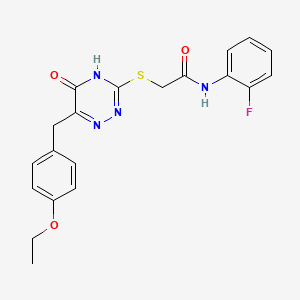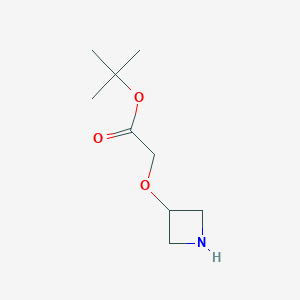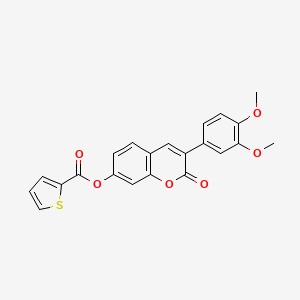![molecular formula C17H19ClN6O3S B2925627 3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide CAS No. 1112348-25-0](/img/structure/B2925627.png)
3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system.
Introduction of the carbamoylmethyl group: This step involves the reaction of the triazoloquinazoline intermediate with a carbamoylmethylating agent.
Thioether formation: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction with isopropylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of triazoloquinazoline derivatives and their interactions with biological targets.
Pharmaceutical Development: Researchers explore its potential as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Chemical Biology: The compound is used in chemical biology studies to investigate its effects on cellular processes and to identify its molecular targets.
Mechanism of Action
The mechanism of action of 3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide can be compared with other similar compounds, such as:
Triazoloquinazoline derivatives: These compounds share the triazoloquinazoline core structure and may have similar biological activities but differ in their substituent groups and specific properties.
Quinazoline derivatives: These compounds lack the triazole ring but have a quinazoline core, which may result in different biological activities and applications.
Triazole derivatives: These compounds contain the triazole ring but lack the quinazoline core, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
3-[1-(2-amino-2-oxoethyl)sulfanyl-7-chloro-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O3S/c1-9(2)20-14(26)5-6-23-15(27)11-7-10(18)3-4-12(11)24-16(23)21-22-17(24)28-8-13(19)25/h3-4,7,9H,5-6,8H2,1-2H3,(H2,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKIZCNZFUEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)
![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2925556.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2925559.png)
![1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B2925561.png)

![3-({7-Chlorothieno[3,2-b]pyridin-2-yl}methyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)

